1-Methoxycyclopropane-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

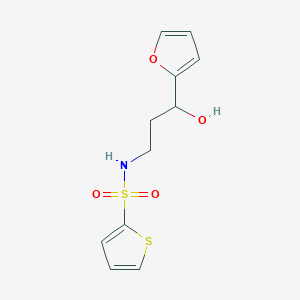

1-Methoxycyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C5H8O2 and a molecular weight of 100.12 . It is also known by its CAS Number: 42083-00-1 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 . This code provides a specific identifier for the molecular structure of this compound.Physical and Chemical Properties Analysis

This compound has a molecular weight of 100.12 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the sources I accessed.Aplicaciones Científicas De Investigación

Photophysical Properties and Intramolecular Processes

A study exploring the photophysical properties of compounds similar to 1-Methoxycyclopropane-1-carbaldehyde, such as 1-methoxypyrene-2-carbaldehyde (MP), highlighted the role of intramolecular hydrogen bonds (IMHBs) in affecting photophysical behavior upon excitation. This investigation sheds light on how structural variations can influence photophysical properties and intramolecular processes, offering insights into the design of molecular systems with tailored optical properties (H. Yin et al., 2016).

Enantioselective Synthesis and Catalysis

The asymmetric cyclopropanation of alkenes using 4-aryloxy-1-sulfonyl-1,2,3-triazoles, including those related to this compound, demonstrates the utility of rhodium-stabilized donor/acceptor carbenes in enantioselective synthesis. This methodology facilitates the creation of compounds with a heteroatom donor group, expanding the toolbox for synthesizing enantioselectively enriched molecules (R. Kubiak et al., 2022).

Reaction Mechanisms and Synthetic Methodologies

Research on the methanolysis of activated cyclopropanes related to this compound under both acidic and basic conditions provides insights into reaction mechanisms and synthetic methodologies. These findings are crucial for developing new strategies for ring-opening reactions and the synthesis of complex organic molecules (Y. Lim et al., 2002).

Nucleophilic Substitution Reactions

The versatility of 1-Methoxyindole-3-carbaldehyde in undergoing regioselective nucleophilic substitution reactions highlights the potential for derivatives of this compound in serving as electrophilic substrates for the synthesis of diversified organic compounds. This area of research opens up new avenues for the development of novel organic synthesis strategies (Koji Yamada et al., 2009).

Photoreduction and Radical Reactions

Studies on the photoreduction of cycloalkanecarbaldehydes, including those structurally related to this compound, have unveiled complex reaction pathways involving radical intermediates. These insights are valuable for understanding the photochemical behavior of cycloalkanecarbaldehydes and could inform the design of photoreduction processes for organic synthesis (C. Funke & H. Cerfontain, 1976).

Mecanismo De Acción

Mode of Action

It’s structurally similar to 1-methylcyclopropene (1-mcp), which is known to inhibit ethylene perception by binding to ethylene receptors in plants, thereby blocking the effects of ethylene

Biochemical Pathways

Given its structural similarity to 1-mcp, it might be involved in the ethylene signaling pathway, which plays a crucial role in plant growth and development

Result of Action

If it acts similarly to 1-mcp, it could potentially delay fruit ripening and maintain the quality of fruits and vegetables by inhibiting ethylene action .

Action Environment

A study on a similar compound, 1-mcp, showed that it could stay at higher concentrations for more than 36 hours in an open environment, suggesting that environmental conditions could potentially influence the action of 1-methoxycyclopropane-1-carbaldehyde .

Análisis Bioquímico

Biochemical Properties

It is known that this compound can participate in various biochemical reactions

Cellular Effects

It is known that this compound can influence cell function . The exact impact on cell signaling pathways, gene expression, and cellular metabolism is yet to be fully understood.

Molecular Mechanism

It is known that this compound can exert its effects at the molecular level . This includes potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Dosage Effects in Animal Models

The effects of 1-Methoxycyclopropane-1-carbaldehyde vary with different dosages in animal models . This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This could include any enzymes or cofactors that it interacts with . This could also include any effects on metabolic flux or metabolite levels .

Propiedades

IUPAC Name |

1-methoxycyclopropane-1-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O2/c1-7-5(4-6)2-3-5/h4H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFGXHKXIVHLRFV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42083-00-1 |

Source

|

| Record name | 1-methoxycyclopropane-1-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,3-dimethyl-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2699247.png)

![5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2699249.png)

![3-[3-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]diazirin-3-yl]propanoic acid](/img/structure/B2699250.png)

![Methyl 2-{2-[2-(3,4-dimethylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2699259.png)

![(E)-4-(Dimethylamino)-N-[2-(3-methylphenoxy)cyclohexyl]but-2-enamide](/img/structure/B2699261.png)

![3-(2-(indolin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2699264.png)

![8-(4-ethoxyphenyl)-4-oxo-N-(thiophen-2-ylmethyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2699266.png)